![molecular formula C13H23NO4 B2615726 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid CAS No. 2228717-54-0](/img/structure/B2615726.png)
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid is an organic compound that features a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, yielding the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides, esters, and bases such as sodium hydroxide or potassium carbonate.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The free amine derivative of the compound.
科学研究应用
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, especially those targeting specific enzymes or receptors.
Biological Studies: Employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes or binding sites of receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(1-{[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid
- ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Uniqueness
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid is unique due to its specific structural features, including the cyclobutyl ring and the Boc-protected amino group
属性
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUGTLQBLLYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
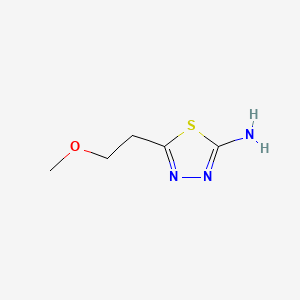
![3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2615644.png)
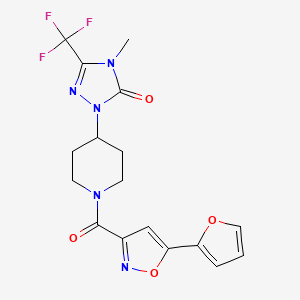
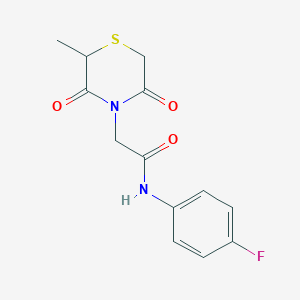
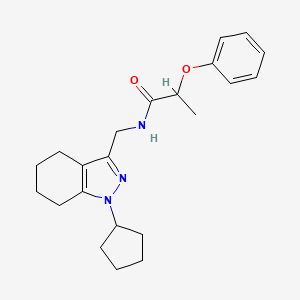
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)
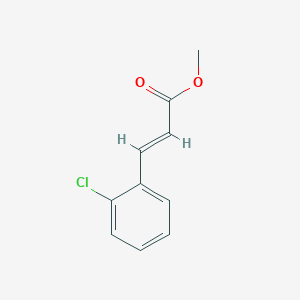
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2615652.png)
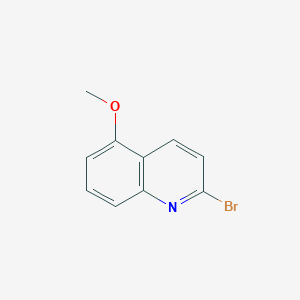
![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2615654.png)
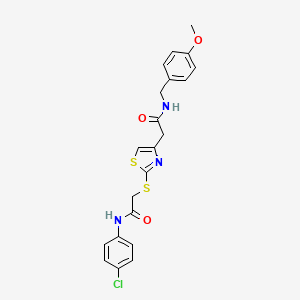
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
![(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B2615666.png)
